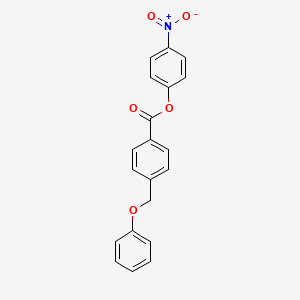
N-(4-bromophenyl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-ethylbutanamide is a chemical compound that belongs to the family of amides. It is also known as 4-bromo-2-ethyl-N-(propan-2-yl)benzamide. This compound has gained significant attention in recent years due to its potential application in scientific research.
Mécanisme D'action
The exact mechanism of action of N-(4-bromophenyl)-2-ethylbutanamide is not well understood. However, it has been reported to exhibit anti-inflammatory and analgesic properties. It is believed that the compound acts by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-ethylbutanamide has been reported to exhibit several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for inflammation and pain. It has also been reported to have antioxidant properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromophenyl)-2-ethylbutanamide is its potential application in the development of drugs for the treatment of various diseases. It has been found to exhibit several beneficial properties, including anti-inflammatory, analgesic, and antioxidant properties. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-bromophenyl)-2-ethylbutanamide. One of the areas of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the investigation of the compound's potential application in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further research could be conducted to elucidate the exact mechanism of action of the compound and to identify any potential side effects.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-ethylbutanamide is a chemical compound with potential application in scientific research. It has been found to exhibit several beneficial properties, including anti-inflammatory, analgesic, and antioxidant properties. The compound has been synthesized using a well-established method and has been used by several researchers in the development of drugs for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and to identify any potential limitations and side effects.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-ethylbutanamide involves the reaction of 4-bromoacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with ethylmagnesium bromide to obtain the final product. This method of synthesis has been reported in the literature and has been successfully used by several researchers.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-ethylbutanamide has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential application in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNAIUOAFMFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)


![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)

![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)

